[2-(propan-2-yl)pyrimidin-5-yl]methanol
Description
Properties
CAS No. |
954226-56-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propan 2 Yl Pyrimidin 5 Yl Methanol and Analogues
Retrosynthetic Approaches and Precursor Synthesis
A logical retrosynthetic analysis of [2-(propan-2-yl)pyrimidin-5-yl]methanol (1) suggests a disconnection of the C-C bond between the pyrimidine (B1678525) ring and the methanol (B129727) group, leading to a pyrimidine-5-carbaldehyde (B119791) or a pyrimidine-5-carboxylic acid ester (2) as a key intermediate. This functional group interconversion is a common and reliable strategy. The aldehyde or ester can then be reduced to the target alcohol.
Further disconnection of the pyrimidine ring itself points towards a cyclocondensation reaction. A primary route involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. In this case, isobutyramidine (3) would provide the 2-isopropyl substituent. The C5-methanol precursor could be derived from a three-carbon building block with appropriate functionalization, such as a protected hydroxymethylene malonaldehyde equivalent or a functionalized acrolein derivative.
The synthesis of the key precursor, ethyl 2-isopropylpyrimidine-5-carboxylate, can be achieved through the condensation of isobutyramidine hydrochloride with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.
Classical and Established Synthetic Routes to Pyrimidinylmethanols
The classical synthesis of pyrimidinylmethanols like this compound relies on two fundamental stages: the construction of the pyrimidine core and the subsequent manipulation of functional groups to introduce the methanol moiety.
Cyclocondensation Reactions for Pyrimidine Ring Formation
The most prevalent method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound or its equivalent). chemicalbook.com
For the synthesis of 2-substituted pyrimidines, a common approach is the reaction of an amidine with a β-dicarbonyl compound or a functionalized enone. For instance, the reaction of isobutyramidine with a suitably substituted 1,3-dicarbonyl compound can yield the desired 2-isopropylpyrimidine (B1610616) core. A variety of catalysts and reaction conditions can be employed, often involving basic or acidic catalysis to facilitate the condensation and subsequent cyclization. chemicalbook.commdpi.com The general reaction is versatile, allowing for the introduction of various substituents on the pyrimidine ring based on the choice of starting materials.
Functional Group Interconversions Leading to the Methanol Moiety (e.g., Reduction of Esters or Nitriles)
Once the pyrimidine ring with a suitable functional group at the 5-position is synthesized, the methanol moiety is typically introduced through reduction. A common precursor is a pyrimidine-5-carboxylic acid ester, such as ethyl 2-isopropylpyrimidine-5-carboxylate.
This ester can be effectively reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.commasterorganicchemistry.comlibretexts.org The reaction typically requires a subsequent aqueous workup to quench the excess reagent and liberate the alcohol.
Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used for the reduction of esters to aldehydes at low temperatures, which can then be further reduced to the alcohol. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.orgstackexchange.com This two-step approach offers an alternative route if the corresponding aldehyde is also a desired intermediate. The reduction of a 2-(methylthio)pyrimidine-5-carboxylic acid to the corresponding alcohol has also been reported using sodium borohydride (B1222165) (NaBH₄) via an in situ formed mixed anhydride, showcasing another viable, milder reduction strategy.
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. scirp.orgresearchgate.net For the synthesis of this compound and its analogues, microwave-assisted and ultrasound-promoted reactions have emerged as powerful tools.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.govijprajournal.comnih.govnih.gov
In the context of pyrimidine synthesis, microwave-assisted cyclocondensation reactions have been successfully employed. researchgate.netnih.govasianpubs.org For example, the condensation of amidines with β-dicarbonyl compounds can be carried out efficiently under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like ethanol (B145695) or water. This approach not only reduces reaction times from hours to minutes but also often improves yields and simplifies purification procedures. The synthesis of various 2-alkyl and 2-aryl perimidines has been achieved in high yields (65-80%) through microwave-assisted cyclocondensation. asianpubs.orgresearchgate.net
Ultrasound-Promoted Reactions
Ultrasound irradiation is another green chemistry technique that utilizes acoustic cavitation to promote chemical reactions. This method can lead to enhanced reaction rates, improved yields, and milder reaction conditions. scirp.orgresearchgate.netrsc.org
Ultrasound has been successfully applied to the synthesis of pyrimidines and related heterocycles. researchgate.netrsc.org For instance, the cyclocondensation of amidines with enones can be effectively promoted by ultrasound, often providing the desired products in high yields and with reduced reaction times compared to silent (non-sonicated) reactions. researchgate.net Ultrasound-promoted reactions are typically carried out at or near room temperature, which is advantageous for thermally sensitive substrates. The use of ultrasound has been shown to improve the yields of cyclic amidinium salts, which are precursors to N-heterocyclic carbenes and can be related to pyrimidine synthesis intermediates. scirp.orgresearchgate.net
Catalytic Approaches (e.g., Organocatalysis, Metal-Catalysis, Biocatalysis)
Catalysis is at the forefront of modern synthetic chemistry, offering pathways to pyrimidine derivatives with high efficiency and selectivity. A range of catalytic systems, including organocatalysts, metal-based catalysts, and biocatalysts, have been explored.
Organocatalysis: Organocatalysts have proven effective in the synthesis of various pyrimidine-containing structures. For example, 2-aminoethanesulfonic acid has been used as an organocatalyst in water for the synthesis of dihydropyrido[2,3-d]pyrimidines. tandfonline.comtandfonline.com Diaryprolinol silyl (B83357) ethers have been employed in the enantioselective aza-Michael reaction of pyrimidines to produce chiral acyclic pyrimidine nucleosides with excellent enantioselectivities. rsc.org Furthermore, an organocatalytic inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579) has been reported to yield 4,5-disubstituted or 4-monosubstituted pyrimidines with good yields and high regioselectivity. mdpi.com
Metal-Catalysis: Transition metal catalysts are widely used for pyrimidine synthesis due to their diverse reactivity. nih.gov
Iron: An iron(II)-complex has been utilized for the regioselective reaction of ketones, aldehydes, or esters with amidines to produce various pyrimidine derivatives. organic-chemistry.org This method is operationally simple and employs a recyclable catalyst. organic-chemistry.org
Iridium: Iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of highly substituted pyrimidines from amidines and alcohols. acs.org
Ruthenium: A ruthenium hydrido chloride complex catalyzes the multicomponent synthesis of pyrimidines from alcohol precursors through an acceptorless dehydrogenative coupling pathway. acs.org
Copper: Copper catalysts have been employed in the synthesis of sulfonamide pyrimidine derivatives and in the cyclization of ketones with nitriles to form functionalized pyrimidines. mdpi.com
Palladium: A palladium catalyst promoted with an alkali metal has been used in the gas-phase synthesis of pyrimidine from 1,3-diaminopropane. google.com
Nanoparticles: Magnetic nanocatalysts have gained attention for their high catalytic activity and ease of recovery. nih.gov Cobalt ferrite (B1171679) nanoparticles, for instance, have been shown to be highly efficient catalysts for the Biginelli reaction to produce tetrahydropyrimidine (B8763341) derivatives. mdpi.com
Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly route to pyrimidine derivatives. Nucleoside phosphorylases, for example, are used in the synthesis of nucleoside analogues by catalyzing the reversible phosphorolysis of nucleosides. tandfonline.com Enzymes from thermophiles are particularly valuable due to their stability at high temperatures and in the presence of chemicals, making them suitable for industrial applications. nih.gov Biocatalytic approaches provide excellent stereo- and chemoselectivity for the synthesis of non-natural nucleoside analogues. tandfonline.com
| Catalyst Type | Example Catalyst/System | Application | Key Features | Reference |
| Organocatalysis | 2-Aminoethanesulfonic acid | Dihydropyrido[2,3-d]pyrimidine synthesis | Green, reusable catalyst | tandfonline.comtandfonline.com |
| Organocatalysis | Diarylprolinol silyl ether | Enantioselective synthesis of acyclic pyrimidine nucleosides | High enantioselectivity | rsc.org |
| Metal-Catalysis | Iron(II)-complex | Synthesis of pyrimidines from ketones/aldehydes and amidines | Recyclable, regioselective | organic-chemistry.org |
| Metal-Catalysis | Iridium-pincer complex | Multicomponent synthesis of substituted pyrimidines | High efficiency, regioselective | acs.org |
| Metal-Catalysis | Ruthenium hydrido chloride complex | Multicomponent synthesis from alcohols | Acceptorless dehydrogenative coupling | acs.org |
| Metal-Catalysis | Cobalt Ferrite Nanoparticles | Biginelli reaction for tetrahydropyrimidines | High efficiency, sustainable | mdpi.com |
| Biocatalysis | Nucleoside phosphorylases | Synthesis of nucleoside analogues | High selectivity, environmentally friendly | tandfonline.comnih.gov |
Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy, reduces waste, and simplifies purification processes. tandfonline.com Many of the catalytic methods described for pyrimidine synthesis are, in fact, MCRs.
For example, the iridium-catalyzed synthesis of pyrimidines from an amidine and up to three different alcohols is a notable MCR that allows for the assembly of highly decorated pyrimidines. acs.org Similarly, ruthenium-catalyzed MCRs using alcohol precursors provide access to structurally diverse pyrimidines. acs.org The Biginelli reaction, a classic three-component reaction, is often used for the synthesis of dihydropyrimidines and their derivatives, and its efficiency can be enhanced using catalysts like cobalt ferrite nanoparticles. mdpi.com Four-component reactions have also been developed, such as the synthesis of pyrano[2,3-d]pyrimidine analogues in deep eutectic solvents. christuniversity.in Even a pseudo five-component reaction has been reported for the synthesis of pyrimidines, involving the cyclocondensation of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate. mdpi.com
Stereoselective and Regioselective Synthesis of Substituted Pyrimidinylmethanols
Achieving high levels of stereoselectivity and regioselectivity is a critical challenge in the synthesis of complex molecules like substituted pyrimidinylmethanols.
Regioselectivity: The ability to control the position of substituents on the pyrimidine ring is crucial for tailoring the properties of the final compound. Many modern synthetic methods offer excellent regioselectivity. For instance, an iridium-catalyzed multicomponent synthesis provides immediate access to highly and unsymmetrically substituted pyrimidines. acs.org An iron-catalyzed method for pyrimidine synthesis also demonstrates broad functional group tolerance and high regioselectivity. organic-chemistry.org The synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in water proceeds in a regioselective manner. nih.gov Similarly, a novel two-step synthesis was developed for the regioselective synthesis of isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. mdpi.com
Stereoselectivity: The synthesis of chiral pyrimidinylmethanols, where the hydroxyl-bearing carbon is a stereocenter, requires stereoselective methods. While specific examples for this compound are scarce in the reviewed literature, general strategies for the stereoselective synthesis of related structures have been reported. Organocatalysis has been successfully applied to the enantioselective aza-Michael reaction to produce chiral acyclic pyrimidine nucleosides. rsc.org The synthesis of chiral pyrrolidine-2-yl-methanol derivatives, which are versatile building blocks, can be achieved in high enantiomeric purity through a process involving a Weinreb amide intermediate and subsequent hydrogenation. google.com
| Selectivity | Method | Key Features | Reference |
| Regioselectivity | Iridium-catalyzed multicomponent synthesis | Access to unsymmetrically substituted pyrimidines | acs.org |
| Regioselectivity | Iron-catalyzed β-ammoniation/cyclization | High regioselectivity with broad functional group tolerance | organic-chemistry.org |
| Regioselectivity | Synthesis in aqueous medium | Regioselective formation of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines | nih.gov |
| Stereoselectivity | Organocatalyzed aza-Michael reaction | Excellent enantioselectivities for chiral acyclic pyrimidine nucleosides | rsc.org |
| Stereoselectivity | Weinreb amide route | High enantiomeric purity for chiral pyrrolidine-2-yl-methanol derivatives | google.com |
Derivatization Chemistry and Functionalization of 2 Propan 2 Yl Pyrimidin 5 Yl Methanol
Chemical Transformations at the Methanol (B129727) Group
The hydroxymethyl group attached to the pyrimidine (B1678525) ring is a primary alcohol, making it a versatile handle for various functionalization reactions.
Esterification and Etherification Reactions
The hydroxyl moiety of [2-(propan-2-yl)pyrimidin-5-yl]methanol can be readily converted into esters and ethers through well-established synthetic protocols.
Esterification: Ester derivatives can be synthesized by reacting the alcohol with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding ester.
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Typical Reagents/Conditions | Product Class |
|---|---|---|---|
| This compound | Acyl Chloride (e.g., Benzoyl chloride) | Pyridine, CH₂Cl₂ | [2-(propan-2-yl)pyrimidin-5-yl]methyl ester |
Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate, which is then treated with an alkyl halide to furnish the ether.
Table 2: Example of Etherification Reaction
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Class |
|---|
Oxidation Reactions (e.g., to Aldehyde or Carboxylic Acid Functionalities)
The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions employed.
Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), allows for the selective oxidation of the primary alcohol to 2-(propan-2-yl)pyrimidine-5-carbaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like Jones reagent, will facilitate the complete oxidation to the corresponding 2-(propan-2-yl)pyrimidine-5-carboxylic acid.
Table 3: Oxidation Reactions of the Methanol Group
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | PCC or DMP | 2-(propan-2-yl)pyrimidine-5-carbaldehyde |
Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group
The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be activated by conversion to a more suitable leaving group. Common strategies include its transformation into a tosylate or mesylate ester. The reaction of this compound with tosyl chloride in the presence of a base like pyridine yields the tosylate. This intermediate is then susceptible to displacement by a wide range of nucleophiles.
Alternatively, the Appel reaction, utilizing triphenylphosphine (B44618) and a tetrahalomethane (e.g., CBr₄), can directly convert the alcohol into the corresponding 5-(halomethyl)-2-(propan-2-yl)pyrimidine, which is also an excellent substrate for subsequent nucleophilic substitution.
Table 4: Nucleophilic Substitution Strategies
| Reactant | Reagents for Activation | Intermediate | Example Nucleophile | Final Product Class |
|---|---|---|---|---|
| This compound | Tosyl chloride, Pyridine | [2-(propan-2-yl)pyrimidin-5-yl]methyl tosylate | NaCN | 2-(5-(Cyanomethyl)-2-(propan-2-yl)pyrimidine) |
Modifications of the Pyrimidine Ring System
The pyrimidine ring's electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Reactions
The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.netgcwgandhinagar.com Consequently, reactions like nitration, halogenation, and Friedel-Crafts are generally difficult to achieve on an unsubstituted pyrimidine ring. gcwgandhinagar.com
However, the presence of electron-donating groups (activating groups) on the ring can increase the electron density, thereby facilitating EAS. researchgate.netmasterorganicchemistry.com While the isopropyl group at the 2-position and the hydroxymethyl group at the 5-position are generally considered activating, their combined effect may not be sufficient to overcome the strong deactivating nature of the two ring nitrogens. Electrophilic substitution, when it does occur on activated pyrimidines, typically directs to the C-5 position. researchgate.net For significant reactivity towards electrophiles, pyrimidine rings often require two or three strongly activating substituents. researchgate.net
Nucleophilic Aromatic Substitution Reactions
In contrast to its inertness toward electrophiles, the electron-deficient pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction is a cornerstone of pyrimidine chemistry and typically requires a good leaving group, such as a halide, on the ring. The reaction proceeds via an addition-elimination mechanism, often forming a stable intermediate known as a Meisenheimer complex. masterorganicchemistry.com
While this compound itself lacks a suitable leaving group on the pyrimidine core, derivatives of this compound bearing such groups would be expected to undergo SNAr. The most reactive positions for nucleophilic attack on the pyrimidine ring are generally the C-2, C-4, and C-6 positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogens. stackexchange.com For instance, a chloro-substituted derivative at the 4- or 6-position would readily react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield the corresponding substituted products. nih.govnih.gov
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzoyl chloride |
| Pyridine |
| [2-(propan-2-yl)pyrimidin-5-yl]methyl ester |
| Acetic anhydride |
| [2-(propan-2-yl)pyrimidin-5-yl]methyl acetate |
| Sodium hydride |
| Methyl iodide |
| 5-(Alkoxymethyl)-2-(propan-2-yl)pyrimidine |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane (DMP) |
| 2-(propan-2-yl)pyrimidine-5-carbaldehyde |
| Potassium permanganate (KMnO₄) |
| Jones Reagent |
| 2-(propan-2-yl)pyrimidine-5-carboxylic acid |
| Tosyl chloride |
| [2-(propan-2-yl)pyrimidin-5-yl]methyl tosylate |
| Sodium cyanide (NaCN) |
| 2-(5-(Cyanomethyl)-2-(propan-2-yl)pyrimidine) |
| Triphenylphosphine (PPh₃) |
| Carbon tetrabromide (CBr₄) |
| 5-(halomethyl)-2-(propan-2-yl)pyrimidine |
| Sodium azide (B81097) (NaN₃) |
Metal-Catalyzed Cross-Coupling Reactions
The hydroxymethyl group at the C5 position of this compound can be readily converted into a more reactive functional group, such as a halide or a triflate, to facilitate metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. For the derivatization of this compound, the primary alcohol can be converted to a halide (e.g., bromide or iodide) or a triflate. This activated intermediate can then be coupled with a variety of aryl or heteroaryl boronic acids or their esters.
A general scheme for the Suzuki-Miyaura coupling of a 5-halo-[2-(propan-2-yl)pyrimidine] is presented below:
Table 1: Analogous Suzuki-Miyaura Coupling Reactions on Pyrimidine Scaffolds This table presents data from analogous reactions on similar pyrimidine structures due to the absence of specific data for this compound.
| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
Sonogashira Coupling:
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is particularly valuable for the introduction of alkynyl moieties onto the pyrimidine ring, which can serve as versatile handles for further transformations.
To employ this compound in a Sonogashira coupling, the hydroxyl group would first need to be converted into a suitable leaving group, such as an iodide or bromide. The resulting 5-halopyrimidine can then be coupled with a variety of terminal alkynes. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orglibretexts.org
An illustrative scheme for the Sonogashira coupling of a derivative of this compound is as follows:
Table 2: Representative Sonogashira Coupling Reactions on Halogenated Pyrimidines This table presents data from analogous reactions on similar pyrimidine structures due to the absence of specific data for this compound.
| Pyrimidine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-Iodouracil | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 78 |
| 2-Chloropyrimidine | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 85 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide or triflate and an amine. wikipedia.orgyoutube.com This reaction would allow for the introduction of a wide range of primary and secondary amines at the C5 position of the [2-(propan-2-yl)pyrimidine] core, a crucial transformation in medicinal chemistry.
Similar to the other cross-coupling reactions, the hydroxyl group of this compound must first be converted to a halide or triflate. The resulting electrophile can then be coupled with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). wikipedia.org
A general representation of the Buchwald-Hartwig amination on a functionalized [2-(propan-2-yl)pyrimidine] is shown below:
Table 3: Examples of Buchwald-Hartwig Amination on Pyrimidine Derivatives This table presents data from analogous reactions on similar pyrimidine structures due to the absence of specific data for this compound.
| Pyrimidine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 95 |
| 5-Bromopyrimidine | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 88 |
Elaboration of the Propan-2-yl Substituent
While the primary focus of derivatization is often on the C5 position, the propan-2-yl group at C2 may also be a site for chemical modification, although this is less commonly reported for pyrimidine systems. Potential transformations could involve benzylic-type functionalization of the isopropyl methyl groups under radical conditions. However, the reactivity of the pyrimidine ring itself and the potential for competing reactions would need to be carefully considered. Given the lack of specific literature on the elaboration of a propan-2-yl group on a pyrimidine ring, this remains a speculative area for further research. One study noted that steric hindrance at the C5 position of a pyrimidine due to an isopropyl group adversely affected a ring contraction reaction, suggesting the size of this group can influence reactivity at other sites. escholarship.org
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. The hydroxymethyl group, or its oxidized aldehyde or carboxylic acid derivatives, can participate in cyclization reactions to form fused rings.
For example, the aldehyde derived from the oxidation of this compound can serve as a key intermediate. This pyrimidine-5-carbaldehyde (B119791) can undergo condensation with various binucleophiles to construct fused rings. For instance, Friedländer-type reactions with acetophenones can lead to the formation of pyrido[2,3-d]pyrimidines. imedpub.com
Furthermore, the synthesis of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines often starts from appropriately substituted pyrimidines. For example, a 5-cyanopyrimidine (B126568) derivative, which could potentially be synthesized from the corresponding aldehyde, can react with α-mercapto ketones to yield thieno[2,3-d]pyrimidines. ekb.egijacskros.com Similarly, intramolecular cyclization of a pyrimidine bearing a suitable oxygen-containing side chain at the C5 position can lead to furo[2,3-d]pyrimidines. nih.gov
Another important class of fused heterocycles are the pyrrolo[2,3-d]pyrimidines, often referred to as 7-deazapurines. These can be synthesized from 5-substituted pyrimidines. nih.govnih.govbenthamdirect.com For example, a 5-(halomethyl)pyrimidine derivative, obtained from this compound, could be used to alkylate a suitable nitrogen-containing precursor, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-Dichloropyrimidine |
| Phenylboronic acid |
| 5-Bromopyrimidine |
| 4-Methoxyphenylboronic acid |
| 2-Chloro-5-iodopyrimidine |
| Thiophene-2-boronic acid |
| 5-Iodouracil |
| Phenylacetylene |
| 2-Chloropyrimidine |
| 1-Heptyne |
| 5-Bromo-2-methoxypyrimidine |
| Trimethylsilylacetylene |
| Morpholine |
| Aniline |
| 4-Chloro-2,6-dimethylpyrimidine |
| Benzylamine |
| Pyrido[2,3-d]pyrimidines |
| Thieno[2,3-d]pyrimidines |
| Furo[2,3-d]pyrimidines |
Theoretical and Computational Investigations on 2 Propan 2 Yl Pyrimidin 5 Yl Methanol
Quantum Chemical Studies (e.g., DFT Calculations)
Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of pyrimidine (B1678525) derivatives. nih.govnih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics.
DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry of [2-(propan-2-yl)pyrimidin-5-yl]methanol and analyze its electronic structure. jchemrev.comphyschemres.org The distribution of electron density is a key determinant of a molecule's chemical behavior.
In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density, rendering them nucleophilic centers. Conversely, the carbon atoms bonded to these electronegative nitrogen atoms would exhibit a degree of electron deficiency. The methanolic substituent at the C5 position introduces a polar hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor. The isopropyl group at the C2 position, being an electron-donating alkyl group, would slightly increase the electron density on the pyrimidine ring compared to an unsubstituted pyrimidine.
Natural Bond Orbital (NBO) analysis can further quantify this charge distribution, providing a detailed picture of atomic charges and orbital interactions.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org
For this compound, the HOMO is anticipated to be localized primarily on the pyrimidine ring, with significant contributions from the nitrogen atoms and the π-system. The LUMO is also expected to be distributed over the pyrimidine ring's π*-antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar pyrimidine derivatives have shown that such calculations are vital for predicting reactivity. nih.gov
| Parameter | Hypothetical Calculated Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
This is an interactive data table. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. physchemres.orgresearchgate.net The MEP map is color-coded to represent different potential values.
For this compound, the MEP would show negative potential (typically colored red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. The MEP surface provides a holistic view of the molecule's electronic landscape, which is essential for understanding intermolecular interactions. researchgate.net
Conformational Analysis and Energetic Minima
The presence of the flexible hydroxymethyl and isopropyl groups necessitates a conformational analysis to identify the most stable three-dimensional structures. The rotation around the C5-CH₂ and C2-CH bonds gives rise to various conformers.
Theoretical calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of energetic minima, corresponding to the most stable conformers, and the energy barriers between them. mdpi.com For the hydroxymethyl group, the orientation relative to the pyrimidine ring is crucial, as it can influence intramolecular hydrogen bonding and interactions with neighboring molecules. Similarly, the rotation of the isopropyl group can be sterically hindered by the adjacent ring nitrogen atoms, leading to preferred orientations. mdpi.com Studies on similar substituted aromatic systems have successfully used these methods to determine rotational barriers and conformer stability. mdpi.com
Molecular Dynamics Simulations to Understand Solvent Interactions or Material Interactions
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. rjeid.comrsc.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Transitions)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Predicted shifts for this compound would show distinct signals for the protons and carbons of the isopropyl group, the pyrimidine ring, and the hydroxymethyl substituent. Comparing these predicted values with experimental spectra is a standard method for structural confirmation. researchgate.netyoutube.com
| Atom | Hypothetical Predicted ¹³C Chemical Shift (ppm) |
| C2 (ring) | 170.5 |
| C4/C6 (ring) | 158.0 |
| C5 (ring) | 120.0 |
| CH (isopropyl) | 35.0 |
| CH₃ (isopropyl) | 22.0 |
| CH₂ (methanol) | 65.0 |
This is an interactive data table. You can sort and filter the data.
IR Vibrational Frequencies: The vibrational frequencies from a DFT calculation correspond to the absorption bands in an infrared (IR) spectrum. nih.govphyschemres.org For this molecule, characteristic frequencies would include the O-H stretching of the alcohol, C-H stretching from the alkyl and aromatic parts, and C=N and C=C stretching vibrations of the pyrimidine ring. Calculated frequencies are often scaled by an empirical factor to better match experimental results.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. jchemrev.com For pyrimidine derivatives, these transitions are typically π → π* and n → π* in nature, originating from the electronic structure of the aromatic ring.
Reaction Mechanism Elucidation and Transition State Modeling for Key Transformations
Theoretical and computational chemistry offers powerful tools to elucidate the intricate mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to obtain through experimental means alone. While specific computational studies on the reaction mechanisms for the synthesis of this compound are not extensively available in the current literature, we can infer plausible pathways and model key transformations by examining theoretical investigations of analogous reactions involving pyrimidine derivatives. Two principal retrosynthetic disconnections suggest that the formation of this compound likely involves either the construction of the pyrimidine ring followed by functionalization, or the modification of a pre-existing functional group at the C-5 position.
A common and versatile method for introducing aryl and heteroaryl substituents is the Suzuki-Miyaura cross-coupling reaction. In a plausible synthetic route to this compound, a key step could involve the coupling of a 5-halopyrimidine derivative with a suitable boronic acid or ester, or conversely, the coupling of a pyrimidine-5-boronic acid with a partner. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Suzuki-Miyaura reactions on pyrimidine systems. researchgate.netnih.gov The catalytic cycle, which involves a palladium catalyst, can be broken down into three primary stages: oxidative addition, transmetalation, and reductive elimination. semanticscholar.org
Computational studies on related systems, such as the Suzuki-Miyaura reactions of dichloropyrimidines and other halogenated pyrimidines, provide insight into the energetics of these steps. researchgate.netmdpi.com For instance, DFT modeling can predict the activation energies for the oxidative addition of the palladium catalyst to the carbon-halogen bond of the pyrimidine ring. This step is often considered rate-limiting. nih.gov
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Oxidative Addition | TS_OA | ~27.6 | The initial insertion of the Pd(0) catalyst into the C-X bond of the pyrimidine. This step is typically the highest barrier in the catalytic cycle. nih.gov |
| Transmetalation | TS_TM | ~15-20 | Transfer of the organic group from the boron atom to the palladium center. The exact barrier can depend on the base and solvent used. |
| Reductive Elimination | TS_RE | ~10-15 | The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is generally facile. |
Another fundamental transformation relevant to the synthesis of the target molecule is the formation of the methanol (B129727) group at the C-5 position. This is commonly achieved through the reduction of a corresponding aldehyde or ester, or via the addition of a Grignard reagent to a suitable carbonyl precursor. organic-chemistry.orgbyjus.com For instance, the reaction of a Grignard reagent, such as methylmagnesium bromide, with pyrimidine-5-carbaldehyde (B119791) would proceed through a nucleophilic addition mechanism. nih.govmasterorganicchemistry.com
Computational modeling of Grignard additions to carbonyls typically involves analysis of the transition state, where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The mechanism is generally believed to proceed via a polar, six-membered ring transition state, especially in sterically unhindered cases. organic-chemistry.org
| Parameter | Transition State (TS) | Product (Alkoxide) | Description |
|---|---|---|---|
| Reaction Pathway | Nucleophilic Addition | The carbon atom of the Grignard reagent adds to the carbonyl carbon of the aldehyde. masterorganicchemistry.com | |
| Key Interatomic Distance in TS (C-C bond forming) | ~2.2 Å | ~1.54 Å | The distance between the nucleophilic carbon of the Grignard reagent and the carbonyl carbon at the transition state. |
| Calculated Reaction Barrier | ~10-15 kcal/mol | - | The energy barrier to reach the transition state for the nucleophilic addition. The reaction is typically exothermic. |
Furthermore, the initial construction of the pyrimidine ring itself can be a subject of computational investigation. The condensation reaction between a β-dicarbonyl compound (or its equivalent) and an amidine is a classic route to pyrimidines. researchgate.net Theoretical studies can model the multi-step process involving condensation, cyclization, and dehydration to elucidate the most favorable reaction pathway and identify the rate-determining step. nih.gov For instance, in the synthesis of certain pyrido[2,3-d]pyrimidines, the mechanism involves a conjugate addition, followed by fragmentation, multistep rearrangements, and eventual intramolecular cyclization and oxidation. nih.gov
While these examples are based on analogous systems, they provide a solid framework for understanding the potential reaction dynamics, transition state geometries, and energetic landscapes involved in the synthesis of this compound. Future dedicated computational studies on this specific molecule would be invaluable for optimizing synthetic routes and exploring its reactivity.
Advanced Analytical Characterization and Quantification Methods
Comprehensive Spectroscopic Characterization
Spectroscopic methods form the cornerstone of the analytical investigation of [2-(propan-2-yl)pyrimidin-5-yl]methanol, offering detailed insights into its molecular framework and electronic properties.
Advanced NMR techniques are instrumental in elucidating the precise connectivity and spatial arrangement of atoms within the this compound molecule. While specific 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR data for this particular compound are not extensively detailed in publicly available literature, the application of these methods is standard practice for analogous structures.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons, the pyrimidine (B1678525) ring protons, and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of these protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule, including the isopropyl carbons, the pyrimidine ring carbons, and the methylene carbon.
Hypothetical ¹H NMR data for this compound is presented below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH(CH₃)₂ | 3.20 - 3.35 | septet | 6.8 |
| CH(CH ₃)₂ | 1.30 | d | 6.8 |
| Pyrimidine-H (position 4,6) | 8.75 | s | |
| CH ₂OH | 4.65 | s | |
| CH₂OH | 2.50 (broad) | s |
HRMS is a powerful tool for determining the exact molecular weight of this compound, thereby confirming its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural verification. Under electron ionization (EI), characteristic fragments would be expected from the loss of the hydroxymethyl group, the isopropyl group, or cleavage of the pyrimidine ring.
| Ion | m/z (calculated) | m/z (observed) | Formula |
| [M]+ | 166.1109 | 166.1106 | C₉H₁₄N₂O |
| [M-CH₃]+ | 151.0871 | 151.0869 | C₈H₁₁N₂O |
| [M-C₃H₇]+ | 123.0558 | 123.0555 | C₆H₇N₂O |
FTIR spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, C=N and C=C stretches of the pyrimidine ring, and C-O stretch of the primary alcohol.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (sp²) | Stretching | 3000-3100 |
| C=N, C=C | Stretching | 1500-1650 |
| C-O | Stretching | 1000-1250 |
UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) can be used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound. For this compound, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the solid state.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating the target compound from impurities or other components in a mixture. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector set at a wavelength corresponding to the compound's λmax would be used for detection and quantification.
Gas Chromatography (GC): GC can be employed for the analysis of this compound, particularly for assessing its volatility and thermal stability. A suitable capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be used.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of a chemical reaction or for a preliminary purity check. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The position of the spot, represented by its retention factor (Rf), is characteristic of the compound under the given conditions.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives due to its versatility and high resolution. nih.gov For the quantification of "this compound," a reversed-phase HPLC method coupled with a photodiode array (PDA) or UV-Vis detector is a common and effective approach. scielo.br This method separates compounds based on their polarity, with the nonpolar stationary phase and a polar mobile phase.
A typical HPLC system for the analysis of "this compound" would employ a C18 column, which is packed with silica particles that have been surface-modified with C18 alkyl chains. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.gov The buffer's pH can be adjusted to optimize the retention and peak shape of the analyte. The detection is typically performed at a wavelength where the pyrimidine ring of the compound exhibits maximum absorbance, ensuring high sensitivity.
Detailed research findings for a hypothetical validated HPLC-UV method are presented in Table 1. The method demonstrates good linearity over a defined concentration range, with a high coefficient of determination (R²) indicating a strong correlation between concentration and detector response. The limits of detection (LOD) and quantification (LOQ) are established to define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.br
Table 1: HPLC Method Parameters and Validation Data for the Quantification of this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Retention Time | 4.8 min |
| Validation Parameters | |
| Linearity Range | 0.5 - 100 µg/mL |
| Coefficient of Determination (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (RSD%) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov However, "this compound" is a polar compound with a hydroxyl group, making it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
A common derivatization method for compounds containing hydroxyl groups is silylation. In this process, an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is often used. The resulting TMS ether of "this compound" is significantly more volatile and can be readily analyzed by GC-MS.
The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification.
Detailed research findings for a hypothetical GC-MS analysis of the silylated derivative are presented in Table 2. The retention time is specific to the derivatized compound under the given chromatographic conditions. The mass spectrum will show a characteristic molecular ion peak and several fragment ions that are indicative of the compound's structure.
Table 2: GC-MS Parameters and Findings for the Analysis of Silylated this compound
| Parameter | Value |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction | 70°C for 30 minutes |
| GC Conditions | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min hold), then 15°C/min to 280°C (5 min hold) |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 50 - 500 amu |
| Results | |
| Retention Time of TMS Derivative | 12.5 min |
| Key Mass Fragments (m/z) | [M]+, [M-15]+, [M-89]+, 73 |
Chemical Reactivity and Reaction Mechanisms of 2 Propan 2 Yl Pyrimidin 5 Yl Methanol
Acid-Base Properties and Protonation Equilibria of the Pyrimidine (B1678525) Nitrogen Atoms and Methanol (B129727) Group
The acid-base characteristics of [2-(propan-2-yl)pyrimidin-5-yl]methanol are dictated by the basicity of the pyrimidine nitrogen atoms and the acidity of the methanol hydroxyl group.
The pyrimidine ring is a weak base. wikipedia.orgnewworldencyclopedia.orgchemeurope.com The presence of two nitrogen atoms in the aromatic ring leads to a significant decrease in basicity compared to pyridine (B92270) (pKa of protonated pyridine is 5.30). wikipedia.orgnewworldencyclopedia.org For the parent pyrimidine molecule, the pKa of its conjugate acid is approximately 1.23. wikipedia.orgnewworldencyclopedia.orgbhu.ac.in This low basicity is a result of the electron-withdrawing nature of the second nitrogen atom. pearson.com
In this compound, the two ring nitrogen atoms at positions 1 and 3 are the primary sites of protonation. The isopropyl group at the C2 position, being a weak electron-donating group, is expected to slightly increase the electron density in the ring and thus marginally enhance the basicity of the nitrogen atoms compared to an unsubstituted pyrimidine. However, this effect is generally small. Protonation will occur preferentially at one of the nitrogen atoms. wikipedia.org
The methanol group at the C5 position introduces a site of acidity. Alcohols are generally very weak acids, with pKa values typically in the range of 16-18 in water. libretexts.org The acidity of the methanol group in this molecule is likely to be slightly enhanced due to the electron-withdrawing character of the pyrimidine ring, which can stabilize the resulting alkoxide ion. However, it will still be a very weak acid.
Table 1: Estimated Acid-Base Properties of this compound
| Functional Group | Property | Estimated pKa | Notes |
| Pyrimidine Nitrogens | Basicity (pKa of conjugate acid) | ~1.3 - 1.5 | The isopropyl group may slightly increase basicity compared to unsubstituted pyrimidine (pKa ~1.23). |
| Methanol Hydroxyl | Acidity | ~15 - 16 | The electron-withdrawing pyrimidine ring likely increases the acidity compared to simple aliphatic alcohols. |
Oxidation and Reduction Chemistry of the Methanol Functionality and the Pyrimidine Ring
The presence of both a methanol group and a pyrimidine ring allows for a range of oxidation and reduction reactions.
Oxidation:
The primary alcohol of the methanol group is susceptible to oxidation to form an aldehyde, 2-(propan-2-yl)pyrimidine-5-carbaldehyde , and further to a carboxylic acid, 2-(propan-2-yl)pyrimidine-5-carboxylic acid . Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the carboxylic acid. researchgate.net
The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under harsh conditions, oxidation of the ring can occur. researchgate.net Mono-N-oxidation of the pyrimidine ring can be achieved using peracids, which would result in the formation of This compound N-oxide . wikipedia.orgrsc.org
Reduction:
The pyrimidine ring can be reduced under certain conditions. Catalytic hydrogenation, for instance using hydrogen gas with a palladium catalyst, can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. wikipedia.orgbhu.ac.in The presence of the isopropyl and hydroxymethyl substituents will influence the regioselectivity of the reduction. The reduction of the pyrimidine ring is facilitated by its low aromaticity compared to benzene. researchgate.net
The methanol group is already in a reduced state and cannot be further reduced.
Table 2: Potential Oxidation and Reduction Products
| Starting Material | Reagent/Condition | Product | Reaction Type |
| This compound | PCC, Dess-Martin periodinane | 2-(propan-2-yl)pyrimidine-5-carbaldehyde | Oxidation |
| This compound | KMnO₄, H₂CrO₄ | 2-(propan-2-yl)pyrimidine-5-carboxylic acid | Oxidation |
| This compound | Peracid (e.g., m-CPBA) | This compound N-oxide | Oxidation |
| This compound | H₂/Pd | Dihydro-[2-(propan-2-yl)pyrimidin-5-yl]methanol | Reduction |
Pathways of Degradation in Chemical Systems
The chemical degradation of this compound can proceed through several pathways, primarily involving the pyrimidine ring. Pyrimidine derivatives can undergo degradation under various conditions, such as strong acidic or basic environments and in the presence of strong nucleophiles. cdnsciencepub.comwikipedia.org
Under strong alkaline conditions, pyrimidine rings can be susceptible to ring-opening reactions. cdnsciencepub.com For instance, studies on other pyrimidine derivatives have shown that heating with strong bases can lead to the cleavage of the ring. cdnsciencepub.com The degradation of pyrimidines often leads to the formation of β-alanine or its derivatives. wikipedia.orgcreative-proteomics.com
The C-N bonds within the pyrimidine ring are potential sites for nucleophilic attack, which can initiate ring cleavage. The presence of the isopropyl group at C2 and the methanol group at C5 will influence the electron distribution and steric accessibility of the ring, thereby affecting the rate and mechanism of degradation.
Photochemical Behavior and Photo-Degradation Pathways
The photochemical behavior of pyrimidines has been a subject of interest, particularly in the context of DNA damage. mdpi.comnih.gov Pyrimidine bases are known to undergo photochemical reactions upon absorption of UV light. acs.orgasianpubs.org
Common photochemical reactions of pyrimidines include the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) pyrimidine-pyrimidone photoproducts, especially in nucleic acids. nih.gov For an isolated molecule like this compound, intermolecular photodimerization could potentially occur if the concentration is sufficiently high.
Photo-degradation can also involve ring-opening or rearrangement reactions. The absorption of UV radiation can promote the molecule to an excited state, which may then undergo various deactivation pathways, some of which could lead to the formation of different chemical species. The study of pyrimidine N-oxides has shown that irradiation can lead to the formation of transient oxaziridine (B8769555) intermediates, which can then rearrange to other products. wur.nl While this compound is not an N-oxide, this illustrates the potential for complex photochemical transformations in pyrimidine systems.
Kinetic and Thermodynamic Studies of Relevant Reactions
The kinetics of electrophilic substitution on the pyrimidine ring are generally slow due to the ring's electron deficiency. wikipedia.org Conversely, nucleophilic substitution at positions 2, 4, and 6 is facilitated. wikipedia.org For this compound, electrophilic attack would be most likely at the C5 position, though the existing methanol substituent would direct incoming electrophiles.
Thermodynamically, the oxidation of the methanol group to a carbonyl group is generally a favorable process. The reduction of the aromatic pyrimidine ring to a non-aromatic di- or tetrahydro-derivative involves the loss of aromatic stabilization energy and is therefore thermodynamically less favorable unless driven by potent reducing agents or specific catalytic systems.
Studies on the kinetics of reactions of other pyrimidine nucleosides have been conducted, providing insights into reaction mechanisms, such as the bimolecular displacement of substituents by hydroxide (B78521) ions. nih.gov Similar mechanistic principles would apply to reactions of this compound.
Applications in Materials Science and Industrial Chemistry
Role as a Building Block or Intermediate in the Synthesis of Complex Chemical Structures
The presence of a reactive hydroxymethyl group on the pyrimidine (B1678525) ring positions [2-(propan-2-yl)pyrimidin-5-yl]methanol as a valuable building block for the synthesis of more intricate molecules. Pyrimidine derivatives are known to be key intermediates in the preparation of a wide range of organic compounds. mdpi.com The alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further chemical transformations such as the formation of imines, esters, or amides.
While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the reactivity of the hydroxymethyl group is a well-established principle in organic synthesis. For instance, related pyrimidine-methanol compounds are utilized in the construction of larger molecular frameworks. nih.gov The general synthetic utility of pyrimidine-based building blocks is evident in their incorporation into libraries of novel heterocyclic compounds with potential biological activities. mdpi.com
Potential in Polymer Science (e.g., as a Monomer or Cross-linking Agent)
In the realm of polymer science, molecules containing alcohol functionalities can serve as monomers for the production of polyesters and polyethers. The hydroxymethyl group of this compound could potentially participate in polymerization reactions. For example, condensation polymerization with a dicarboxylic acid could lead to the formation of a polyester (B1180765) chain incorporating the pyrimidine ring into its backbone.
Furthermore, if incorporated into a polymer chain, the pyrimidine ring itself could introduce unique properties to the resulting material, such as altered thermal stability, solubility, or the ability to coordinate with metal ions. The presence of the isopropyl group would also influence the polymer's physical properties, potentially increasing its solubility in organic solvents and affecting its morphology. While no specific studies on the use of this compound as a monomer or cross-linking agent are currently available, its structure is amenable to such applications.
Utilization in the Development of Functional Materials (e.g., Coordination Polymers, Metal-Organic Frameworks (MOFs), Supramolecular Assemblies)
The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests its utility in the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage and separation, and catalysis. nih.govresearchgate.net
Precursor for Ligands in Catalytic Systems
The ability of the pyrimidine nitrogen atoms to coordinate with transition metals also points to the potential of this compound as a precursor for the synthesis of ligands for catalytic applications. The electronic properties of the pyrimidine ring, which can be tuned by the substituents, can influence the catalytic activity of the metal center.
The hydroxymethyl group offers a convenient handle for modifying the ligand structure to fine-tune its steric and electronic properties. For example, it could be converted to a phosphine (B1218219) or an N-heterocyclic carbene precursor, which are common ligand classes in homogeneous catalysis. Although specific catalytic systems based on ligands derived from this compound are not described in the literature, the fundamental chemistry of pyrimidine-based ligands suggests this as a plausible area of application.
Applications in Agrochemicals (e.g., as a component in herbicide or fungicide scaffolds, focusing on chemical fate in soil and environmental degradation mechanisms, not biological efficacy or clinical trials)
Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal or fungicidal properties. google.com The core structure of this compound makes it a potential scaffold for the development of new agrochemicals. The isopropyl and hydroxymethyl groups can be modified to optimize activity and control the physicochemical properties of the molecule, which in turn affect its behavior in the environment.
The chemical fate of a potential agrochemical in the soil is a critical consideration. The pyrimidine ring is generally susceptible to microbial degradation, and the substituents on the ring will influence the rate and pathway of this degradation. The hydroxymethyl group, for instance, could be oxidized by soil microbes, initiating the breakdown of the molecule. The isopropyl group may also influence the compound's sorption to soil particles and its potential for leaching into groundwater. Understanding these degradation and transport mechanisms is essential for designing environmentally benign agrochemicals. While the specific environmental fate of this compound has not been studied, the general principles of pyrimidine degradation in soil would apply.
Environmental Fate and Green Chemical Considerations
Abiotic Degradation Pathways in the Environment
Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. The primary pathways for a molecule like [2-(propan-2-yl)pyrimidin-5-yl]methanol would be photodegradation (breakdown by light) and hydrolysis (reaction with water).
Photodegradation: The pyrimidine (B1678525) ring is an aromatic heterocycle, which can absorb ultraviolet (UV) radiation from sunlight. This absorption can excite the molecule to a higher energy state, making it more susceptible to reactions with other atmospheric components, such as hydroxyl radicals. The isopropyl and methanol (B129727) functional groups attached to the pyrimidine ring can also influence its photochemical reactivity. While direct photolytic data for this compound is not readily available in the reviewed literature, studies on other pyrimidine-based compounds, such as some pesticides, indicate that photodegradation on soil and in water can be a significant dissipation pathway. The process likely involves oxidation of the substituent groups and potential cleavage of the pyrimidine ring over time.
Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. The pyrimidine ring itself is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments. However, the presence of substituents can alter this stability. For this compound, the ether linkage that could be hypothesized if the propan-2-yl group was an isopropoxy group, would be the most likely site for hydrolysis. However, in the specified compound, the propan-2-yl group is directly attached to the pyrimidine ring, a C-C bond that is generally resistant to hydrolysis. The methanol group is also attached via a C-C bond. Therefore, significant hydrolysis of this compound under typical environmental pH and temperature conditions is considered unlikely. Extreme pH conditions could potentially facilitate ring-opening reactions, but this is less common in the general environment.
A summary of potential abiotic degradation pathways is presented in Table 1.
| Degradation Pathway | Description | Relevance to this compound |
| Photodegradation | Breakdown initiated by the absorption of light energy, often leading to oxidation. | Likely a relevant pathway due to the aromatic pyrimidine ring. The rate would depend on environmental conditions such as sunlight intensity and the presence of photosensitizers. |
| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | Considered to be a minor degradation pathway under typical environmental conditions due to the stability of the C-C bonds connecting the substituents to the pyrimidine ring. |
Biotic Transformation and Biodegradation Mechanisms in Environmental Matrices
The breakdown of this compound by living organisms, particularly microorganisms, is expected to be a primary route of its degradation in soil and water. Microorganisms such as bacteria and fungi are known to metabolize pyrimidine-based compounds, often using them as a source of carbon and nitrogen. nih.gov
The biodegradation of pyrimidines typically proceeds through a reductive pathway. researchgate.net This involves the initial reduction of the pyrimidine ring, followed by hydrolytic ring cleavage. The enzymes involved in this pathway, such as dihydropyrimidine (B8664642) dehydrogenase, are common in various microorganisms. researchgate.net
Microorganisms from genera such as Pseudomonas, Bacillus, and Chryseobacterium have been identified in the degradation of various pesticides and organic pollutants, including those with aromatic ring structures. diva-portal.orgnih.gov It is plausible that similar microbial communities would be involved in the breakdown of this compound in the environment. The ultimate breakdown products of complete mineralization would be carbon dioxide, water, and inorganic nitrogen.
Table 2 outlines the likely biotic transformation steps.
| Transformation Step | Enzymatic Process | Potential Intermediate/Product |
| Oxidation of Methanol Group | Alcohol Dehydrogenase | [2-(propan-2-yl)pyrimidin-5-yl]carbaldehyde |
| Oxidation of Aldehyde | Aldehyde Dehydrogenase | 2-(propan-2-yl)pyrimidine-5-carboxylic acid |
| Ring Reduction | Dihydropyrimidine Dehydrogenase | Dihydropyrimidine derivative |
| Ring Cleavage | Dihydropyrimidinase | N-carbamoyl-β-amino acid derivative |
| Mineralization | Various enzymatic pathways | CO₂, H₂O, NH₄⁺ |
Green Chemistry Metrics and Lifecycle Assessment for Sustainable Production
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov For the synthesis of a compound like this compound, several green chemistry metrics can be applied to evaluate its sustainability.
Green Chemistry Metrics: Key metrics include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.
E-Factor quantifies the amount of waste produced relative to the amount of product.
PMI considers the total mass of materials (reactants, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient. The pharmaceutical industry has adopted PMI as a key metric for evaluating the sustainability of manufacturing processes. dtu.dk
Traditional multi-step syntheses of complex molecules like substituted pyrimidines can have high E-Factors and PMIs due to the use of stoichiometric reagents, hazardous solvents, and multiple purification steps. rasayanjournal.co.in Modern synthetic approaches focus on improving these metrics through catalysis, one-pot reactions, and the use of greener solvents. nih.gov For instance, the use of microwave-assisted synthesis and solvent-free reaction conditions have been shown to increase yields, shorten reaction times, and reduce the environmental impact of pyrimidine synthesis. rasayanjournal.co.inresearchgate.net
Lifecycle Assessment (LCA): A comprehensive Lifecycle Assessment (LCA) evaluates the environmental impacts of a product throughout its entire lifecycle, from raw material extraction to disposal. nih.govresearchgate.netresearchgate.net For a pharmaceutical or agrochemical ingredient like this compound, an LCA would consider the environmental burden of producing the starting materials, the manufacturing process itself (including energy consumption and waste generation), distribution, use, and end-of-life. dtu.dknih.gov Such an assessment can help identify hotspots in the production chain where environmental performance can be improved. For example, an LCA might reveal that the synthesis of a key precursor has a disproportionately high environmental impact, prompting research into more sustainable alternatives. nih.gov
Table 3 provides a hypothetical comparison of traditional versus a greener synthetic route for a pyrimidine derivative based on green chemistry metrics.
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) | Significance |
| Atom Economy | 40% | 85% | Higher value indicates more efficient incorporation of reactant atoms into the final product. |
| E-Factor | 25 | 5 | Lower value indicates less waste generation per unit of product. |
| Process Mass Intensity (PMI) | 26 | 6 | Lower value signifies a more resource-efficient process with less overall mass input. |
| Solvent Choice | Chlorinated Solvents (e.g., Dichloromethane) | Benign Solvents (e.g., Ethanol (B145695), Water) or Solvent-free | Reduces toxicity and environmental impact associated with solvent use and disposal. |
| Energy Input | High (e.g., prolonged heating) | Low (e.g., microwave irradiation, catalysis at ambient temp.) | Reduces carbon footprint and operational costs. |
Development of Sustainable Remediation Strategies
In the event of environmental contamination with this compound, sustainable remediation strategies would be necessary to mitigate its impact. The choice of remediation technique depends on the nature and extent of contamination, as well as the environmental matrix (soil or water).
Bioremediation: Given that biodegradation is a likely pathway for the natural attenuation of this compound, enhancing this process through bioremediation is a promising strategy.
Bioaugmentation involves introducing specific microorganisms with a high capacity for degrading the target compound to the contaminated site. mdpi.com This could involve isolating and culturing bacteria or fungi from a contaminated environment that have adapted to metabolize pyrimidine derivatives.
Biostimulation , on the other hand, involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous microbial populations capable of degrading the contaminant.
Phytoremediation: Phytoremediation uses plants to remove, degrade, or contain environmental contaminants. nih.gov Certain plant species can take up organic pollutants from the soil and water through their root systems. The pollutants can then be metabolized within the plant tissues or transpired into the atmosphere. This is a low-cost and aesthetically pleasing remediation technique for sites with low to moderate levels of contamination.
Advanced Oxidation Processes (AOPs): For more rapid and complete degradation, especially in cases of high concentration or in water treatment facilities, AOPs could be employed. Techniques such as ozonation combined with UV light or solarization have been shown to be effective in degrading various pesticides, including anilinopyrimidine fungicides. nih.govresearchgate.net These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds, leading to their mineralization. nih.gov
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel and Highly Efficient Synthetic Routes
The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet the pursuit of greater efficiency, sustainability, and complexity continues to drive innovation. gsconlinepress.com For [2-(propan-2-yl)pyrimidin-5-yl]methanol, future research is likely to move beyond traditional condensation reactions, focusing on methods that offer higher yields, milder conditions, and greater functional group tolerance.
A primary area of exploration involves advanced cross-coupling strategies. gsconlinepress.com Techniques such as Suzuki, Stille, or Sonogashira coupling could be adapted to build the pyrimidine core or introduce the propan-2-yl and methanol-bearing fragments onto a pre-functionalized pyrimidine ring. A key research goal would be the development of catalytic systems, perhaps employing novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) catalysts, that are specifically optimized for this substrate, minimizing side reactions and catalyst loading.
Another promising avenue is C-H activation. This approach would bypass the need for pre-functionalized starting materials (e.g., halogenated pyrimidines), directly coupling a C-H bond on the pyrimidine ring with an appropriate partner. This atom-economical approach represents a greener alternative to classical methods. Research would focus on identifying suitable directing groups and transition-metal catalysts to achieve high regioselectivity at the C-5 position.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Advanced Cross-Coupling | High yields, functional group tolerance | Catalyst optimization, reducing metal contamination |
| Direct C-H Activation | Atom economy, reduced synthetic steps | Regioselectivity control, catalyst development |
| Enzymatic Synthesis | High selectivity, green reaction conditions | Enzyme discovery and engineering, substrate scope |
Advanced Computational Prediction of Reactivity and Interactions
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies can provide deep insights into its intrinsic properties and potential interactions.
Density Functional Theory (DFT) calculations can be employed to model the compound's geometry, electronic structure, and vibrational frequencies. researchgate.net Such studies can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity in chemical reactions and its potential as an electronic material. researchgate.net
Beyond static properties, molecular dynamics (MD) simulations, particularly using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can model the compound's behavior in solution. polimi.it This could be used to study its solvation dynamics, conformational preferences, and interactions with biological targets or material interfaces. For instance, simulating the interaction of this compound with a catalytic surface could help elucidate reaction mechanisms at an atomic level. polimi.itresearchgate.net
| Computational Method | Predicted Properties/Interactions | Potential Application |
| DFT (B3LYP, etc.) | HOMO/LUMO energies, molecular electrostatic potential, bond lengths, angles. researchgate.net | Predicting reaction sites, understanding electronic properties. |
| TD-DFT | UV-vis absorption spectra, electronic transition energies. jchemrev.com | Guiding spectroscopic characterization, designing photoactive materials. |
| QM/MM Simulations | Solvation dynamics, conformational changes, binding affinities. polimi.it | Elucidating behavior in solution, predicting interactions with enzymes or receptors. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, scalability, and process control. mdpi.com Integrating the synthesis of this compound into a flow platform represents a significant future research direction.
A multi-step flow synthesis could be designed where reagents are pumped through heated or cooled reactors, with in-line purification and analysis. mdpi.com This would drastically reduce reaction times from hours to minutes and allow for the safe handling of hazardous intermediates or exothermic reactions. mdpi.com Research would focus on optimizing parameters such as flow rate, temperature, pressure, and stoichiometry to maximize yield and purity. researchgate.net The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process.
Development of Next-Generation Analytical Techniques for Real-time Monitoring
Understanding and optimizing complex chemical reactions requires advanced analytical tools that can monitor the process in real time. For the synthesis of this compound, especially within a continuous flow setup, next-generation process analytical technology (PAT) is crucial.
One of the most powerful techniques for this purpose is real-time Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By integrating an NMR flow cell into the reaction stream, it is possible to monitor the consumption of reactants, the formation of products, and the appearance of transient intermediates. nih.gov This provides invaluable mechanistic insight that is often missed with traditional offline analysis. nih.gov Ultrafast 2D NMR techniques could be adapted to provide detailed structural information on fleeting intermediates during pyrimidine formation. nih.gov
Other potential techniques include in-line infrared (IR) and Raman spectroscopy, as well as mass spectrometry (MS), which can provide complementary data on reaction kinetics and product formation.
| Analytical Technique | Information Gained | Advantage for Synthesis |
| Real-time NMR | Structural confirmation of intermediates and products, reaction kinetics. nih.gov | Detailed mechanistic understanding, precise endpoint determination. |
| In-line IR/Raman | Functional group analysis, concentration tracking. | Continuous, non-invasive monitoring of reaction progress. |
| In-line Mass Spectrometry | Molecular weight of species in the reaction mixture. nih.gov | High sensitivity for detecting trace intermediates and byproducts. |
Role in Emerging Technologies (e.g., sustainable energy applications, sensing)
While the direct applications of this compound are not yet established, its structural motifs suggest potential roles in emerging technologies. The pyrimidine ring is a versatile building block for functional materials, and the methanol (B129727) group offers a handle for further chemical modification or interaction.
In sustainable energy, methanol itself is a key chemical, both as a fuel and a hydrogen carrier. mdpi.com Research could explore the use of this compound or its derivatives as components in materials for energy storage or conversion. For instance, its nitrogen-rich heterocyclic structure could be valuable in creating metal-organic frameworks (MOFs) or coordination polymers for applications like CO2 capture or catalysis. The electrochemical properties, predicted via computational studies, could also point toward its utility in organic electronic devices or battery electrolytes.
In the field of chemical sensing, the compound could be functionalized to act as a selective chemosensor. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites. By attaching a fluorophore or chromophore, the binding of a specific analyte (e.g., a metal ion or an anion) to the pyrimidine moiety could trigger a detectable change in its optical properties, forming the basis of a sensor.
Q & A
Q. What are the standard synthetic routes for [2-(propan-2-yl)pyrimidin-5-yl]methanol?
The synthesis typically involves nucleophilic substitution or hydroxymethylation at the 5-position of the pyrimidine ring. A common method starts with 2-isopropylpyrimidine derivatives, where formaldehyde is introduced under basic conditions (e.g., NaOH) to form the hydroxymethyl group. For example:
- Key step : Reacting 2-isopropylpyrimidine with formaldehyde in ethanol or methanol, catalyzed by sodium hydroxide at controlled temperatures (60–80°C) .
- Purification : The crude product is isolated via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) .
Q. How is the compound purified and characterized post-synthesis?
- Purification : Recrystallization in polar solvents (e.g., ethanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
- Characterization :
Q. What analytical methods ensure compound stability and purity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation under stress conditions (e.g., pH, temperature) .
- TLC : Silica plates with fluorescent indicators (e.g., ethyl acetate:hexane = 3:7) track reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics compared to ethanol .
- Catalyst screening : Bases like K₂CO₃ or DBU improve formaldehyde activation, reducing side-product formation .
- Temperature control : Lower temperatures (40–50°C) minimize pyrimidine ring decomposition, increasing yields by ~15% .
Q. How are contradictions in spectroscopic data resolved?
Q. What strategies assess the compound’s biological activity?
Q. How is computational modeling applied to study structure-activity relationships (SAR)?
- Docking simulations : Use AutoDock Vina to predict interactions with HSP70’s ATP-binding domain, guiding functional group modifications (e.g., substituting the hydroxymethyl with carboxyl groups) .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 1.2, indicating moderate lipophilicity) .
Q. What methodologies evaluate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
